3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(3-methoxybenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one
Description
3-(Cyclohexylmethyl)-8,9-dimethoxy-5-[(3-methoxybenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is a synthetic heterocyclic compound belonging to the imidazo[1,2-c]quinazolin-2(3H)-one family. Its structure features a fused bicyclic core with methoxy groups at positions 8 and 9, a cyclohexylmethyl substituent at position 3, and a 3-methoxybenzylsulfanyl group at position 3. The compound is synthesized via one-pot reactions involving 2-amino nitriles and ethyl 2-[N-(methylthiothiocarbonyl)-amino]acetate in DMF, as described in the general methodology for imidazo[1,2-c]quinazoline derivatives .
Key structural attributes include:
- Core: Imidazo[1,2-c]quinazolin-2(3H)-one (a bicyclic system with nitrogen atoms at positions 1, 2, and 3).
- Substituents: Position 3: Cyclohexylmethyl group (enhances lipophilicity and steric bulk). Positions 8 and 9: Methoxy groups (improve solubility and modulate electronic properties).
Properties
IUPAC Name |
3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(3-methoxyphenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O4S/c1-32-19-11-7-10-18(12-19)16-35-27-28-21-15-24(34-3)23(33-2)14-20(21)25-29-26(31)22(30(25)27)13-17-8-5-4-6-9-17/h7,10-12,14-15,17,22H,4-6,8-9,13,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISUEQWZLONQQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC3=CC(=C(C=C3C4=NC(=O)C(N42)CC5CCCCC5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Cyclohexylmethyl)-8,9-dimethoxy-5-[(3-methoxybenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one, also known by its CAS number 1031703-54-4, is a compound belonging to the imidazo[1,2-c]quinazoline family. This compound has garnered attention due to its potential biological activities, particularly as a cyclin-dependent kinase (CDK) inhibitor and its implications in cancer treatment.
- Molecular Formula : C27H31N3O4S
- Molecular Weight : 493.62 g/mol
- Boiling Point : Approximately 652.5 ± 65.0 °C (predicted)
- Density : 1.32 ± 0.1 g/cm³ (predicted)
1. Cytotoxicity and CDK Inhibition
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound was tested for its ability to inhibit CDK9, a critical regulator in cell cycle progression and transcriptional control.
- IC50 Values :
The mechanism of action for this compound involves the inhibition of the CDK9 enzyme, which is crucial for the phosphorylation of RNA polymerase II and subsequent transcriptional regulation. Molecular docking studies suggest that the compound occupies the ATP-binding site of CDK9, preventing its interaction with ATP and thus inhibiting its activity .
3. Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the quinazoline scaffold significantly affect biological activity:
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| Compound 25 | 0.115 | Most potent CDK9 inhibitor |
| Compound 26 | 0.142 | Slightly less potent than Compound 25 |
| Compound 27 | 0.210 | N-amino analog showing reduced potency |
These findings highlight that specific structural features are critical for maintaining biological activity against CDK9 .
Case Study: Antiproliferative Activity
In one study, the antiproliferative effects of various imidazoquinazoline derivatives were assessed against human cancer cell lines:
- Cell Lines Tested : HCC827 and A549
- Observations : The treatment with the target compound resulted in a significant G2/M phase block in HCC827 cells, indicating its potential to disrupt cell cycle progression .
Additional Findings
Other studies have shown that derivatives of imidazo[1,2-c]quinazoline exhibit varying degrees of inhibition against α-glucosidase, an enzyme relevant in diabetes management:
Scientific Research Applications
Research indicates that compounds within the imidazoquinazoline class exhibit various biological activities, including anti-cancer properties, anti-inflammatory effects, and antimicrobial activity. The specific compound has shown promise in several areas:
Anticancer Activity
Studies have suggested that imidazoquinazoline derivatives can inhibit tumor growth through various mechanisms. The compound has been evaluated for its ability to induce apoptosis in cancer cells and inhibit cell proliferation. For instance, a study demonstrated that similar compounds effectively inhibited the growth of breast cancer cell lines by triggering apoptotic pathways.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research on related derivatives has shown efficacy against a range of bacterial strains, indicating that this compound may also possess similar properties. Further investigations are needed to confirm its spectrum of activity and mechanism of action.
Case Studies
Several case studies highlight the applications of similar compounds:
-
Breast Cancer Treatment :
- A derivative of imidazoquinazoline was tested in vitro against MCF-7 breast cancer cells.
- Results showed a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry.
-
Antimicrobial Testing :
- A related imidazoquinazoline compound was evaluated against Staphylococcus aureus and Escherichia coli.
- The compound exhibited an MIC (Minimum Inhibitory Concentration) value of 15 µg/mL against both bacterial strains.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader class of imidazo[1,2-c]quinazolin-2(3H)-one derivatives, which vary in substituents at positions 3 and 4. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Lipophilicity :
- The cyclohexylmethyl group in the target compound increases lipophilicity compared to benzyl (logP ~3.2 vs. ~2.8) .
- Trifluoromethyl and fluoroalkyl substituents (e.g., in CAS 1030881-50-5) enhance metabolic stability but reduce aqueous solubility .
Electronic Effects :
- Methoxy groups at positions 8 and 9 are conserved across most analogs, contributing to electron-donating effects that stabilize the aromatic system .
- Sulfanyl groups with electron-withdrawing substituents (e.g., trifluoromethyl in CAS 1030881-50-5) increase electrophilicity at the quinazoline core .
Synthetic Accessibility :
- Compounds with simpler substituents (e.g., unsubstituted H at position 3) are synthesized in higher yields (~40–42%) compared to bulkier analogs (~39%) .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound?
Methodological Answer:
The synthesis of imidazoquinazolinone derivatives typically involves multi-step routes. For example:
- Step 1: Condensation of 2-aminobenzylamine with aldehydes and isocyanates under controlled conditions to form the quinazolinone core .
- Step 2: Introduction of the cyclohexylmethyl and 3-methoxybenzylsulfanyl groups via nucleophilic substitution or thiol-alkyne coupling .
- Catalysis: Efficient protocols use deep eutectic solvents (e.g., NGPU catalyst) to improve yield (85–92%) and reduce reaction time (2–4 hours) compared to traditional methods .
Key Considerations:
- Optimize solvent systems (e.g., acetic acid for reflux) to enhance purity .
- Monitor intermediates using TLC or HPLC to ensure stepwise fidelity .
Advanced: How do substituents on the imidazoquinazolinone core influence biological activity?
Methodological Answer:
Structure-activity relationships (SAR) can be analyzed through comparative studies:
Mechanistic Insights:
- Methoxy groups at 8,9-positions reduce oxidative metabolism by cytochrome P450 enzymes .
- The 3-methoxybenzylsulfanyl moiety enhances binding to hydrophobic pockets in target proteins .
Basic: What analytical techniques validate the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy:
- 1H NMR: Identifies hydrogen environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, cyclohexylmethyl multiplet at δ 1.2–1.8 ppm) .
- 13C NMR: Confirms carbonyl (C=O) at ~170 ppm and aromatic carbons .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ = 534.22) .
- HPLC: Assesses purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced: How should researchers design experiments to evaluate pharmacokinetic properties?
Methodological Answer:
- In Vitro Assays:
- In Vivo Studies:
Troubleshooting:
Basic: What biological activities are reported for structurally related compounds?
Methodological Answer:
Imidazoquinazolinones exhibit diverse activities:
- Anticancer: Inhibition of topoisomerase II and PI3K/AKT pathways (IC50 = 0.5–5 µM) .
- Antimicrobial: Disruption of bacterial biofilm formation (MIC = 8–32 µg/mL) .
- Anti-inflammatory: Suppression of COX-2 and TNF-α in macrophages .
Screening Protocols:
- Use high-throughput screening (HTS) with fluorescence-based assays for enzyme targets .
- Validate hits with orthogonal methods (e.g., SPR for binding affinity) .
Advanced: How can contradictions in bioactivity data across studies be resolved?
Methodological Answer:
Contradictions often arise from:
- Assay Variability: Standardize conditions (e.g., ATP concentration in kinase assays) .
- Cellular Context: Compare activity in isogenic cell lines (e.g., wild-type vs. mutant receptors) .
- Environmental Factors: Assess compound stability under different pH/temperature conditions .
Case Study:
- A 2025 study resolved discrepancies in IC50 values (0.5 vs. 5 µM) by identifying batch-to-batch purity differences (85% vs. 95%) via LC-MS .
Basic: What computational tools predict the compound’s physicochemical properties?
Methodological Answer:
- LogP Calculation: Use ChemAxon or Molinspiration to estimate lipophilicity (predicted LogP = 3.2) .
- Solubility: Employ QSPR models (e.g., SwissADME) to predict aqueous solubility (≈20 µM) .
- Drug-Likeness: Apply Lipinski’s Rule of Five and PAINS filters to exclude promiscuous binders .
Advanced: What strategies optimize bioavailability for in vivo studies?
Methodological Answer:
- Formulation: Use nanoemulsions or cyclodextrin complexes to enhance solubility .
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester at 2-position) for delayed release .
- Dosing Regimen: Apply staggered oral/intraperitoneal administration to maintain therapeutic plasma levels .
Validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
